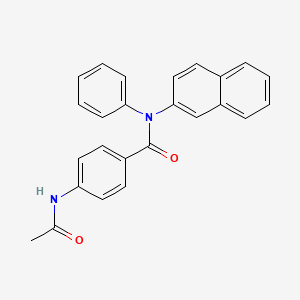
Benzamide, 4-acetylamino-N-(2-naphthyl)-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ACETAMIDO-N-(NAPHTHALEN-2-YL)-N-PHENYLBENZAMIDE is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an acetamido group, a naphthyl group, and a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETAMIDO-N-(NAPHTHALEN-2-YL)-N-PHENYLBENZAMIDE typically involves the following steps:
Formation of the Acetamido Group: This can be achieved by reacting aniline with acetic anhydride under acidic conditions.
Attachment of the Naphthyl Group: The naphthyl group can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an appropriate acyl chloride.
Formation of the Benzamide Moiety: The final step involves the coupling of the acetamido-naphthyl intermediate with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-ACETAMIDO-N-(NAPHTHALEN-2-YL)-N-PHENYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-ACETAMIDO-N-(NAPHTHALEN-2-YL)-N-PHENYLBENZAMIDE depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Material Science: It may act as a cross-linking agent or a stabilizer in polymer matrices.
Comparison with Similar Compounds
Similar Compounds
N-Phenylbenzamide: Lacks the naphthyl group, making it less complex.
N-(Naphthalen-2-yl)benzamide: Lacks the acetamido group, affecting its reactivity.
4-Acetamidobenzamide: Lacks both the naphthyl and phenyl groups, making it simpler.
Uniqueness
4-ACETAMIDO-N-(NAPHTHALEN-2-YL)-N-PHENYLBENZAMIDE is unique due to the presence of all three functional groups, which can impart distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H20N2O2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-acetamido-N-naphthalen-2-yl-N-phenylbenzamide |
InChI |
InChI=1S/C25H20N2O2/c1-18(28)26-22-14-11-20(12-15-22)25(29)27(23-9-3-2-4-10-23)24-16-13-19-7-5-6-8-21(19)17-24/h2-17H,1H3,(H,26,28) |
InChI Key |
NSFYTGQNYDUEEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















